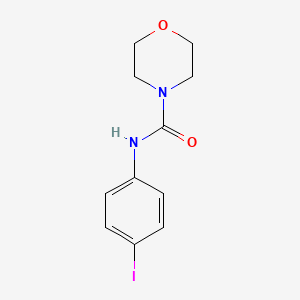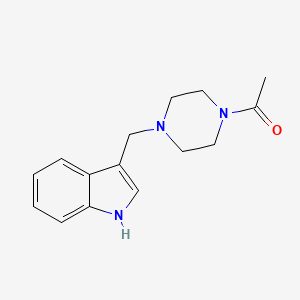
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the benzofuran family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Furthermore, it has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is its versatility in lab experiments. It can be easily synthesized and purified, making it suitable for a wide range of applications. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is its relatively low solubility in water, which can make it challenging to work with in aqueous systems.
Zukünftige Richtungen
There are many potential future directions for the study of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Additionally, there is potential for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one to be used in combination with other drugs for enhanced therapeutic effects. Finally, there is a need for further studies to determine the optimal dosage and administration route for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one in various disease states.
Synthesemethoden
The synthesis method for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves the reaction of 2-hydroxybenzofuran with 2,3,4-trimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with (Z)-2-methyl-2-butene-1-ol to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)12-27-15-7-8-16-18(11-15)28-19(20(16)23)10-14-6-9-17(24-3)22(26-5)21(14)25-4/h6-11H,1,12H2,2-5H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNNLWPQBAGGK-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)
![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)
![3-(3,4-Dimethylphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2977719.png)
![tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate](/img/structure/B2977721.png)

![N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B2977723.png)
![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)
![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)
